

Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

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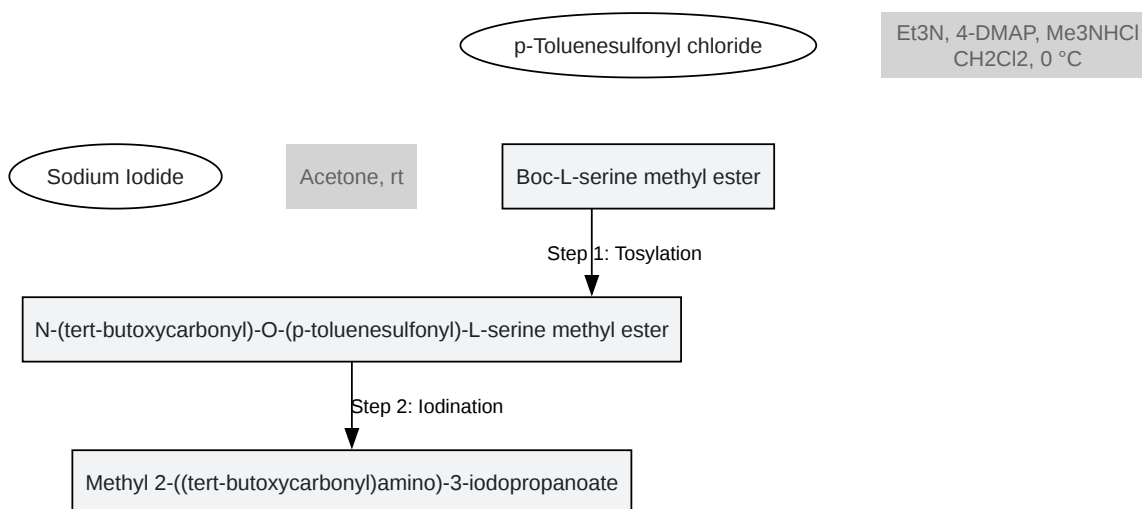
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate**, a key building block in the synthesis of non-natural α -amino acids and a valuable reagent in medicinal chemistry and peptide synthesis.^[1]^[2] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, which is particularly useful in peptide bond formation as it can be easily removed under acidic conditions.^[1] The iodine atom at the 3-position makes the compound reactive in nucleophilic substitution reactions, enabling the introduction of various functional groups.^[1]

This document details a reliable two-step synthetic route starting from the commercially available N-(tert-butoxycarbonyl)-L-serine methyl ester. The process involves the tosylation of the primary alcohol followed by a Finkelstein reaction to introduce the iodide.

Reaction Scheme

The overall synthetic pathway is illustrated below. The first step involves the conversion of the hydroxyl group of Boc-L-serine methyl ester into a good leaving group, a tosylate. In the second step, the tosylate is displaced by iodide to yield the final product.



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Caption: Two-step synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis, including yields and physical properties of the intermediate and final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)	Optical Rotation [α] _D	Reference
N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester	C ₁₅ H ₂₁ NO ₇ S	371.40	64-69	74-76	+3.0° (c 2.0, MeOH)	[3]
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate	C ₉ H ₁₆ INO ₄	329.13	80-82	45-47	-3.7° (c 3.0, MeOH)	[3]

Experimental Protocols

The following protocols are adapted from a procedure published in Organic Syntheses.[3]

Step 1: Synthesis of N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

This procedure details the tosylation of N-(tert-butoxycarbonyl)-L-serine methyl ester.

Materials:

- N-(tert-butoxycarbonyl)-L-serine methyl ester (26.1 g, 119 mmol)
- Dichloromethane (CH₂Cl₂) (250 mL)
- 4-Dimethylaminopyridine (4-DMAP) (0.700 g, 6.0 mmol)
- Trimethylamine hydrochloride (Me₃NHCl) (1.1 g, 12 mmol)

- p-Toluenesulfonyl chloride (TsCl), freshly recrystallized (22.7 g, 119 mmol)
- Triethylamine (Et₃N) (17 mL, 119 mmol)
- 2M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄)

Procedure:

- A 500-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-L-serine methyl ester and 200 mL of dichloromethane.
- The solution is cooled to 0°C in an ice bath.
- 4-DMAP, Me₃NHCl, and p-toluenesulfonyl chloride are added to the cooled solution.
- A solution of triethylamine in 50 mL of dichloromethane is added dropwise over 40 minutes at 0°C.
- The resulting slurry is stirred at 0°C for 2 hours.
- The reaction mixture is then poured into a mixture of 100 mL of ice, 100 mL of water, and 50 mL of 2M HCl solution.
- The aqueous layer is extracted with 100 mL of dichloromethane.
- The combined organic layers are washed twice with 60-mL portions of brine, dried over magnesium sulfate, and concentrated by rotary evaporation.
- The crude product is recrystallized from hot (40°C) petroleum ether (bp 35-45°C) to yield the pure product as a white solid.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester (**Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate**)

This procedure describes the conversion of the tosylated intermediate to the final iodo-compound via a Finkelstein reaction.

Materials:

- N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (27.8 g, 74.0 mmol)
- Acetone (160 mL)
- Sodium iodide (NaI) (13.4 g, 89.0 mmol)
- Petroleum ether (bp 35-45°C)

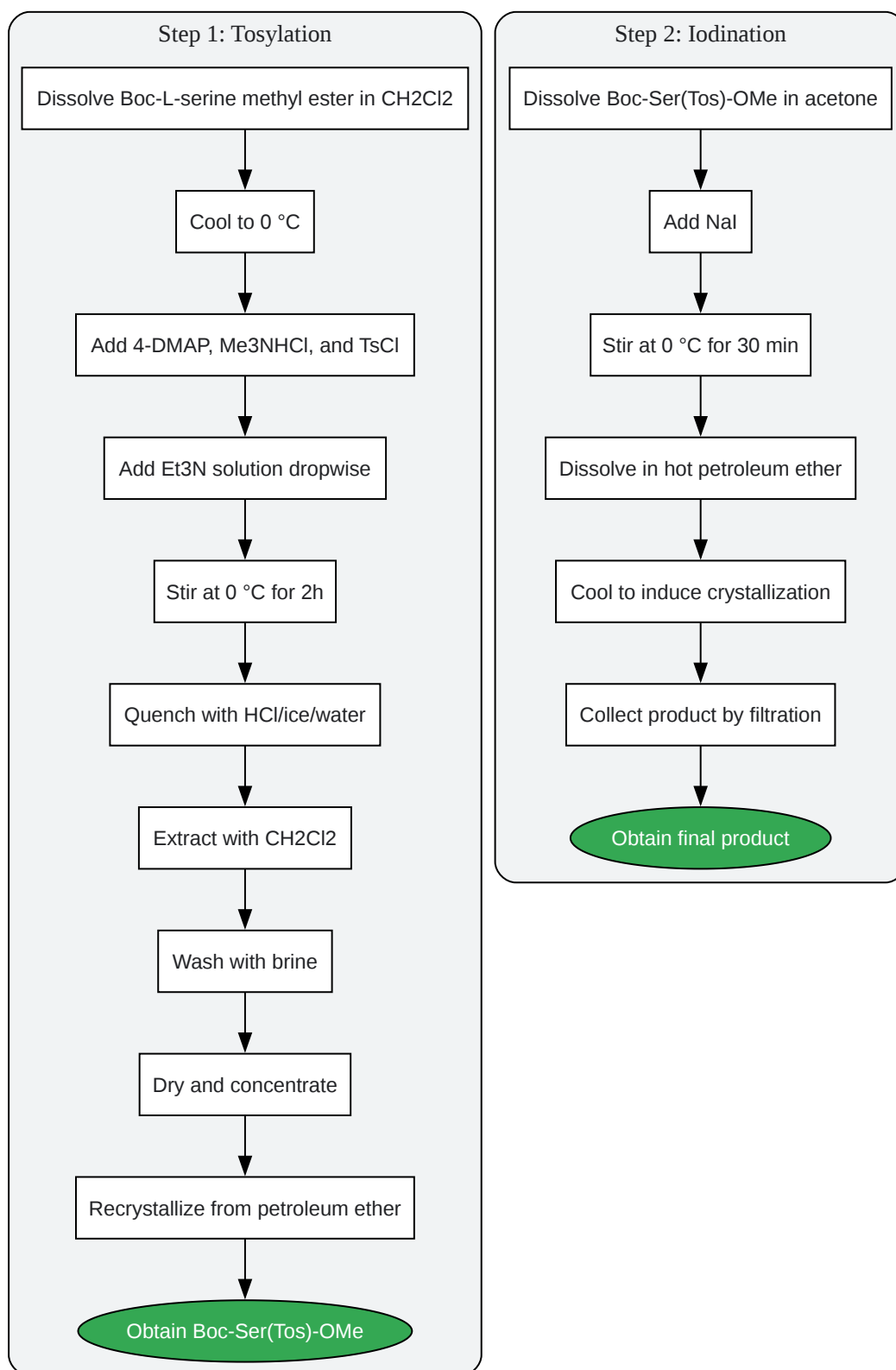
Procedure:

- A 250-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester and acetone.
- Sodium iodide is added in one portion while stirring at room temperature.
- The reaction mixture is stirred for 30 minutes at 0°C.
- The crude product is dissolved in hot (40°C) petroleum ether.
- The solution is cooled to room temperature and then to 0°C. Once a precipitate appears, the mixture is cooled at -20°C for 1 hour.
- The white to pale yellow crystals are collected by suction filtration and washed with cold petroleum ether to yield the final product.

Note on Stability: The iodoalanine derivative can be unstable, and it is recommended to cool the solution in an ice-water bath during concentration.^[3] For long-term storage, temperatures of -20°C to -80°C are recommended, with protection from light.^{[4][5]}

Workflow Diagram

The experimental workflow for the synthesis is outlined in the diagram below.



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Caption: Experimental workflow for the synthesis.

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